molecular formula C7H2BrF4NO2S B14034963 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene

Cat. No.: B14034963
M. Wt: 320.06 g/mol
InChI Key: SMVZIINGUFPYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2BrFNO2SF3. This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Halogenation: The addition of bromine and fluorine atoms to the benzene ring.

Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions are frequently employed .

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone group.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and oxidizing agents like potassium permanganate .

Scientific Research Applications

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the development of bioactive compounds for studying biological pathways.

    Medicine: It is an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of electron-withdrawing groups like nitro and trifluoromethylthio enhances its reactivity, making it a potent intermediate in various reactions .

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene can be compared with other similar compounds such as:

The unique combination of substituents in this compound makes it a versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H2BrF4NO2S

Molecular Weight

320.06 g/mol

IUPAC Name

2-bromo-1-fluoro-5-nitro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2BrF4NO2S/c8-6-4(9)1-3(13(14)15)2-5(6)16-7(10,11)12/h1-2H

InChI Key

SMVZIINGUFPYRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.